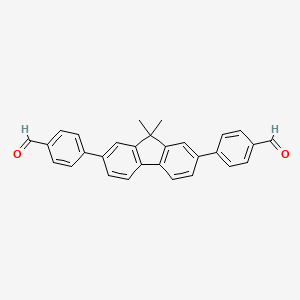
4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two benzaldehyde groups attached to a fluorene core, which is further substituted with two methyl groups at the 9-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethylfluorene, which is a commercially available compound.
Formylation: The formylation of 9,9-dimethylfluorene is achieved using Vilsmeier-Haack reaction conditions. This involves the reaction of 9,9-dimethylfluorene with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the 2 and 7 positions of the fluorene core.
Aldehyde Formation: The resulting intermediate is then subjected to further reaction with benzaldehyde under basic conditions to form the final product, 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzoic acid).
Reduction: 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) materials due to its electroluminescent properties.
Materials Science: The compound is utilized in the development of advanced materials with specific optical and electronic properties.
Chemical Sensors: It can be employed in the design of chemical sensors for detecting various analytes based on its fluorescence characteristics.
作用机制
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is primarily related to its ability to participate in electronic transitions. The compound’s conjugated system allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved include:
Conjugated π-System: The extended conjugation in the fluorene core facilitates electronic transitions.
Fluorescence: The compound exhibits fluorescence, which can be harnessed in various applications, including sensing and imaging.
相似化合物的比较
Similar Compounds
9,9-Dimethylfluorene: A precursor to the target compound, used in the synthesis of various fluorene derivatives.
2,7-Dibromo-9,9-dimethylfluorene: Another fluorene derivative used in organic electronics.
4,4’-(Fluorene-9,9-diyl)diphenol: A related compound with applications in materials science.
Uniqueness
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(benzaldehyde) is unique due to the presence of both benzaldehyde and fluorene moieties, which impart distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications.
属性
分子式 |
C29H22O2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3 |
InChI 键 |
XUHZMMGZFORSAK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


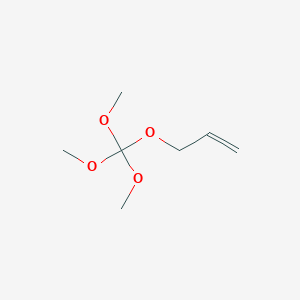
![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
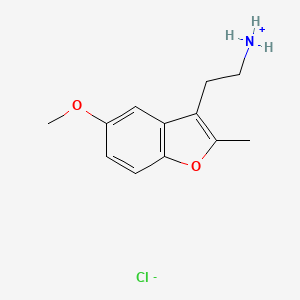
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
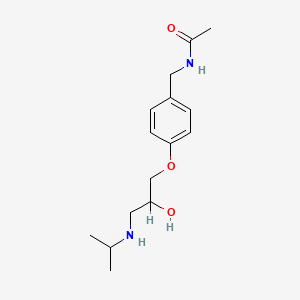
![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-](/img/structure/B13730630.png)
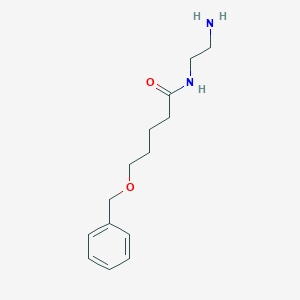
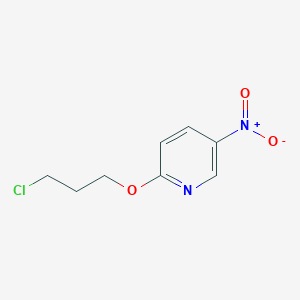

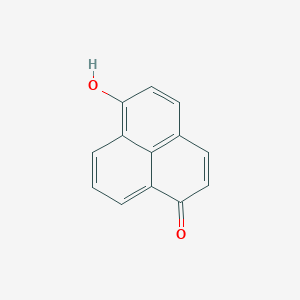
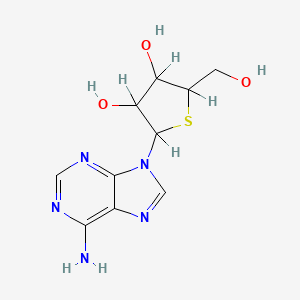
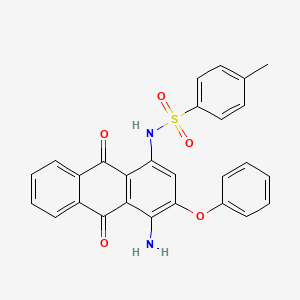
![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
